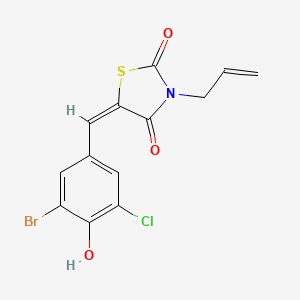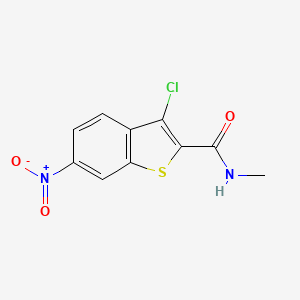
4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide
説明
4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide, commonly known as 'Triclosan,' is a synthetic antibacterial and antifungal agent. It was first introduced in the 1960s and is widely used in various personal care products, such as toothpaste, soaps, and hand sanitizers. Triclosan has been the subject of extensive scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored.
作用機序
Triclosan's mechanism of action involves its interaction with the bacterial or fungal cell membrane. Triclosan penetrates the cell membrane and disrupts its integrity, leading to leakage of essential cell components and eventual cell death. Triclosan also inhibits the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid synthesis.
Biochemical and Physiological Effects:
Triclosan has been shown to have a range of biochemical and physiological effects. It has been shown to affect the thyroid hormone axis in animal studies, leading to alterations in thyroid hormone levels. Triclosan has also been shown to affect the estrogen signaling pathway, leading to alterations in estrogen levels. Triclosan has been detected in human breast milk, urine, and blood, indicating that it can be absorbed into the body.
実験室実験の利点と制限
Triclosan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Triclosan is also relatively inexpensive and can be used in small quantities. However, there are some limitations to using Triclosan in lab experiments. Triclosan has been shown to have toxic effects on some aquatic organisms, and its use in personal care products has been restricted in some countries. Triclosan's potential effects on human health and the environment are still being studied, and caution should be exercised when using it in lab experiments.
将来の方向性
There are several future directions for Triclosan research. One area of interest is the development of new antimicrobial agents that are more effective and have fewer potential side effects than Triclosan. Another area of interest is the study of Triclosan's effects on the environment and its potential to accumulate in the food chain. Finally, the potential effects of Triclosan on human health, including its effects on the endocrine system, require further investigation.
科学的研究の応用
Triclosan has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Triclosan's antibacterial activity is due to its ability to disrupt the bacterial cell membrane, leading to cell death. Triclosan has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that adhere to surfaces and can cause infections. Triclosan's antifungal activity is due to its ability to interfere with fungal cell wall synthesis.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl5NO2/c17-9-3-4-15(13(21)6-9)24-5-1-2-16(23)22-14-8-11(19)10(18)7-12(14)20/h3-4,6-8H,1-2,5H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYRLSWYQFIUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4832776.png)
![N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide](/img/structure/B4832777.png)
![2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4832778.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4832781.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4832788.png)

![6-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4832795.png)
![N-[3-(1-azepanyl)propyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B4832804.png)
![2-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4832807.png)

![4-[2,4-bis(allyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4832816.png)
![2-[({[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4832823.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide](/img/structure/B4832831.png)